molecular formula C9H12N2O B2793467 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one CAS No. 115310-14-0

2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one

Cat. No.: B2793467
CAS No.: 115310-14-0
M. Wt: 164.208
InChI Key: ABXXKPGQXLHJLW-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a synthetic pyrazole derivative featuring a fused seven-membered cyclohepta ring. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of agents that target hyperproliferative diseases. Compounds with a central seven-membered ring have been explored as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents that disrupt cell division . Pyrazole derivatives have demonstrated a robust and multifaceted pharmacological profile in scientific research. Recent studies on structurally similar pyrazole compounds have shown remarkable antioxidant activity by strongly inhibiting reactive oxygen species (ROS) production, superoxide anion generation, and lipid peroxidation in cellular models . Furthermore, such compounds have exhibited promising antiproliferative activity against a diverse range of human cancer cell lines in screenings conducted by the National Cancer Institute (NCI) . The primary value of this compound for researchers lies in its use as a chemical scaffold for drug discovery. Its structure allows for further functionalization and exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Researchers can utilize this compound to probe biological mechanisms related to oxidative stress and cellular proliferation . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-6-7-8(10-11)4-2-3-5-9(7)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXXKPGQXLHJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a cycloheptanone derivative in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The structural characteristics of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one allow it to interact with biological targets associated with tumor growth. For instance, derivatives of pyrazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study:

  • Study Title: "Design and Synthesis of Novel Pyrazole Derivatives"
  • Findings: Several synthesized derivatives exhibited significant apoptotic effects on cancer cells, indicating that modifications to the pyrazole structure can enhance anticancer activity .

Antidiabetic Properties

The compound has shown promise in the realm of diabetes management. Research indicates that certain pyrazole derivatives can inhibit α-glucosidase activity, which is crucial for controlling blood sugar levels post-meal. This inhibition can lead to reduced glucose absorption in the intestines .

Case Study:

  • Study Title: "Synthesis and Biological Evaluation of α-Glucosidase Inhibitors"
  • Findings: Compounds derived from this compound exhibited potent α-glucosidase inhibitory activity compared to standard drugs such as acarbose .

The diverse biological activities associated with this compound warrant further investigation into its pharmacological properties. Future research could focus on:

  • Mechanistic Studies: Understanding the specific mechanisms through which this compound exerts its biological effects.
  • In Vivo Studies: Conducting animal studies to evaluate the efficacy and safety of this compound in a living organism.
  • Derivatives Exploration: Synthesizing and testing new derivatives to enhance potency and selectivity against specific targets.

Mechanism of Action

The mechanism of action of 2-methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Research Findings and Limitations

  • Knowledge Gaps: Limited data on the target compound’s bioactivity, solubility, or stability necessitate further experimental validation.

Biological Activity

2-Methyl-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(2H)-one is a heterocyclic compound notable for its unique structural features, which combine a pyrazole ring with a cycloheptane framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.

The synthesis of this compound typically involves the cyclization of substituted hydrazines with cycloheptanone derivatives under acidic conditions. Common solvents used in the reaction include ethanol and acetic acid, which facilitate the cyclization process. The molecular formula of this compound is C9H12N2OC_9H_{12}N_2O, with a molecular weight of approximately 164.20 g/mol .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, the compound may modulate ion channels and receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains have been determined, demonstrating its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have reported that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in activated immune cells. This suggests a mechanism where the compound may attenuate inflammatory responses and could be beneficial in conditions characterized by excessive inflammation.

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacological profile of this compound. Below are summarized findings from selected research articles:

StudyObjectiveKey Findings
Evaluate antimicrobial activityDemonstrated significant inhibition against multiple bacterial strains with MIC values ranging from 10 to 50 µg/mL.
Investigate anti-inflammatory effectsShowed reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40% at 50 µM concentration.
Assess cytotoxicity on cancer cell linesExhibited cytotoxic effects on various human tumor cell lines with GI50 values in the low micromolar range.

Comparison with Similar Compounds

When compared to structurally similar compounds such as 2-methyl-5,6,7,8-tetrahydroquinoxaline and triazole-pyrimidine hybrids, this compound demonstrates unique biological profiles that may offer advantages in specific therapeutic applications. Its distinct structure allows for diverse chemical modifications which enhance its potential as a lead compound in drug development .

Q & A

Q. Why do crystallographic studies of similar compounds report varying torsion angles?

  • Methodological Answer : Crystal packing forces and solvent inclusion (e.g., DMF in ) induce conformational flexibility. Comparing multiple crystal structures (e.g., via the Cambridge Structural Database) distinguishes intrinsic molecular geometry from lattice-induced distortions. Refinement with anisotropic displacement parameters in SHELXL improves accuracy .

Methodological Tables

Table 1 : Key Analytical Techniques for Structural Validation

TechniqueApplicationExample from Evidence
SCXRDBond length/angle measurementTriclinic crystal system in
HRMSMolecular formula confirmationC₁₇H₁₈N₄ in
¹H NMRSubstituent position analysisPyrazole protons at δ 6.5–7.5 ppm

Table 2 : Common Byproducts in Pyrazole Synthesis

Reaction StepByproductMitigation Strategy
CyclizationDimeric adductsLower reaction temperature
Cross-couplingHalogenated residuesExcess boronic acid

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